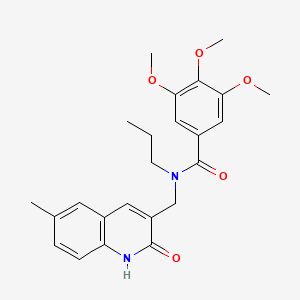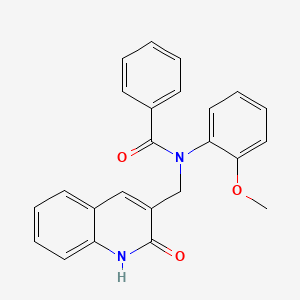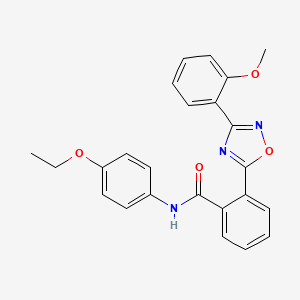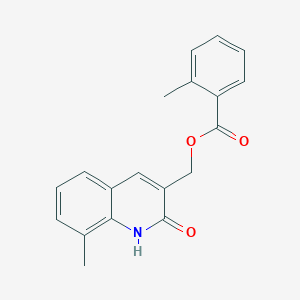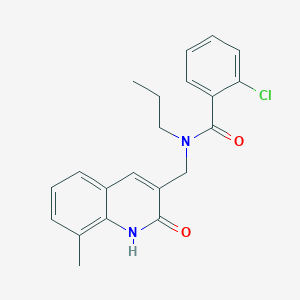
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as Cmpd 15, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit potent activity against various diseases.
作用机制
The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 is not fully understood. However, scientific research has shown that this compound targets specific proteins and enzymes that are involved in disease progression. This compound 15 has been found to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound 15 has been found to exhibit potent biochemical and physiological effects. Scientific research has shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models. This compound 15 has also been found to have neuroprotective effects, which may make it a promising therapeutic agent for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has several advantages for lab experiments. This compound is highly stable and can be easily synthesized in a laboratory setting. This compound 15 has also been found to be highly potent and exhibits activity at low concentrations. However, the limitations of this compound 15 include its complex synthesis process and the need for specialized equipment and expertise.
未来方向
There are several future directions for the study of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific disease targets for this compound 15. This may involve the use of high-throughput screening techniques to identify potential targets for this compound. Additionally, the development of novel drug delivery systems for this compound 15 may improve its therapeutic efficacy and reduce its toxicity. Overall, the study of this compound 15 has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to various chemical reactions to produce the final product. The synthesis of this compound 15 is a complex process that requires specialized equipment and expertise.
科学研究应用
2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylbenzamide 15 has been extensively studied for its potential therapeutic applications. Scientific research has shown that this compound exhibits potent activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound 15 has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
IUPAC Name |
2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-11-24(21(26)17-9-4-5-10-18(17)22)13-16-12-15-8-6-7-14(2)19(15)23-20(16)25/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEUVJRQYKNTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

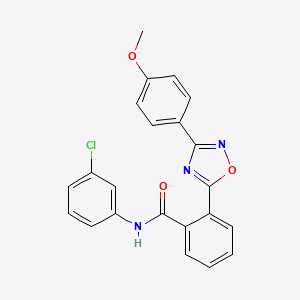
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
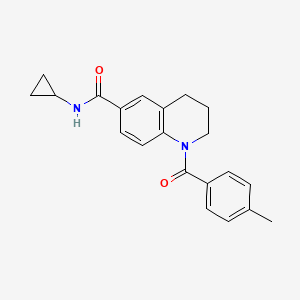
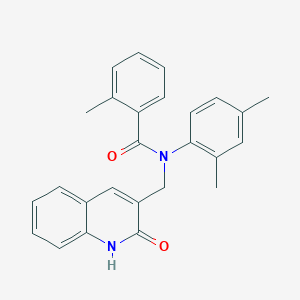
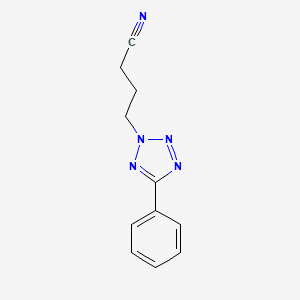
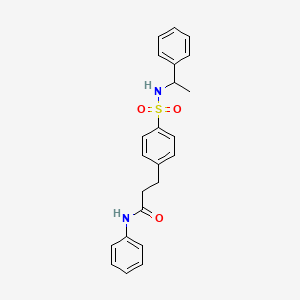
![4-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7717119.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
